molecular formula C11H10BrNO2 B1484853 Methyl 5-bromo-2-cyano-4-methylphenylacetate CAS No. 1805488-72-5

Methyl 5-bromo-2-cyano-4-methylphenylacetate

Cat. No. B1484853
CAS RN: 1805488-72-5
M. Wt: 268.11 g/mol
InChI Key: QXJCAPZJOSKGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-2-cyano-4-methylphenylacetate is an organic compound belonging to the family of aromatic esters. Its chemical formula is C12H11BrNO2 . This compound plays a crucial role as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors currently undergoing preclinical and phase I studies for diabetes therapy .


Synthesis Analysis

  • Diazotization : Formation of the diazonium salt .

Molecular Structure Analysis

The molecular structure of Methyl 5-bromo-2-cyano-4-methylphenylacetate consists of a phenyl ring substituted with a bromine atom, a cyano group, and an acetate moiety. The precise arrangement of these functional groups influences its biological activity .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and diazotization reactions. These reactions are essential for its synthesis and subsequent transformations .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Mechanism of Action

As a key intermediate in the synthesis of SGLT2 inhibitors, Methyl 5-bromo-2-cyano-4-methylphenylacetate likely contributes to the inhibition of sodium-glucose co-transporters (SGLT2) in the kidneys. By blocking glucose reabsorption, SGLT2 inhibitors help lower blood glucose levels, making them potential candidates for diabetes management .

properties

IUPAC Name

methyl 2-(5-bromo-2-cyano-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-9(6-13)8(4-10(7)12)5-11(14)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJCAPZJOSKGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)CC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-cyano-4-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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